REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.CN(C=O)C.[NH2:17][C:18]1[CH:19]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:22][CH:23]=1>C(O)CCC>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:25])([F:26])[F:27])[CH:19]=2)[N:3]=1
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Name
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|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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ClC1=NC(=C2NC=NC2=N1)Cl
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Name
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Quantity
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3 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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8.05 g
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Type
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reactant
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Smiles
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NC=1C=C(C=CC1)C(F)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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On cooling
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Name
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Type
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product
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Smiles
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ClC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |